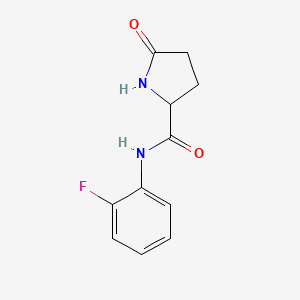

N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

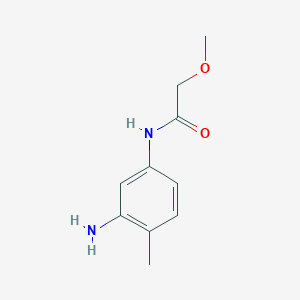

The compound "N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide" is a derivative of pyrrolidinecarboxamide with a fluorine atom on the phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions including nucleophilic substitution, ester hydrolysis, and amidation reactions. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through a high-yield method starting from commercially available precursors . Similarly, the synthesis of other fluorophenyl-pyrrolidinecarboxamide derivatives involves ring closure reactions and other synthetic strategies . These methods could potentially be adapted for the synthesis of "N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide".

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as NMR, FT-IR, MS, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations are often used to optimize the molecular structure and compare it with experimental data, ensuring consistency between the computed and observed structures . The presence of hydrogen bonds and other intermolecular interactions in the solid state is a common feature, which can influence the packing and stability of the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of fluorophenyl-pyrrolidinecarboxamide derivatives can be influenced by the presence of the fluorine atom and the amide group. These functionalities may participate in various chemical reactions, such as hydrogen bond formation and molecular docking with biological targets . The specific reactivity of "N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide" would need to be studied in detail to understand its unique chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl-pyrrolidinecarboxamide derivatives are closely related to their molecular structure. Crystallographic studies reveal different aggregation processes and polymorphism, which can affect the melting point and solubility . DFT studies provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's physicochemical properties and reactivity . These analyses are crucial for predicting the behavior of "N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide" in various environments.

科学的研究の応用

Stereochemistry in Pharmacological Profiles

N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide belongs to a class of compounds known for their central nervous system (CNS) activity, related to memory facilitation and cognitive function improvement. Research on structurally related compounds, like phenylpiracetam, highlights the importance of stereochemistry in enhancing pharmacological profiles. The design, synthesis, and biological activity exploration of these compounds underscore a direct relationship between stereocenter configurations and biological properties, advocating for the selection of the most effective stereoisomers to optimize therapeutic efficacy (Veinberg et al., 2015).

Advances in Fluorine Chemistry for Cancer Treatment

The advancements in fluorine chemistry have significantly contributed to the development of fluorinated pyrimidines for cancer treatment. The synthesis methods, including incorporation of isotopes for studying metabolism and biodistribution, are pivotal. New insights into how fluorinated pyrimidines perturb nucleic acid structure have emerged from computational and experimental studies, indicating a broadened application scope of these compounds in personalized medicine (Gmeiner, 2020).

Environmental Biodegradability of Polyfluoroalkyl Chemicals

The environmental impact and biodegradability of polyfluoroalkyl chemicals, which can be related to the broader family of compounds including N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide, have been a subject of study. These chemicals, potential precursors to perfluoralkyl carboxylic acids, undergo microbial and abiotic degradation, highlighting the need for understanding their fate in the environment to assess ecological risks accurately (Liu & Mejia Avendaño, 2013).

Pyrrolidine Ring in Drug Discovery

The pyrrolidine ring, a core component of N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide, is extensively utilized in drug discovery due to its versatile biological activity. The saturated scaffold allows efficient exploration of pharmacophore space, contributing significantly to stereochemistry and enhancing three-dimensional coverage of the molecule. This adaptability makes pyrrolidine derivatives promising candidates for developing new CNS-acting drugs (Petri et al., 2021).

Fluorinated Alternatives in Environmental Impact

Research into fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonic acids involves evaluating the environmental releases, persistence, and human and biota exposure. These studies are critical for assessing the safety and environmental impact of fluorinated compounds, offering insights into their fate and transport in the ecosystem. The assessment helps in understanding whether such alternatives, including those structurally related to N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide, are safe for humans and the environment (Wang et al., 2013).

特性

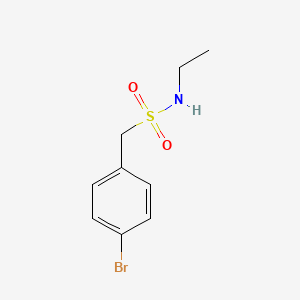

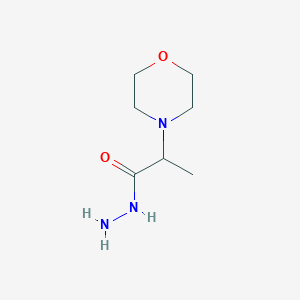

IUPAC Name |

N-(2-fluorophenyl)-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-3-1-2-4-8(7)14-11(16)9-5-6-10(15)13-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUIRMDCDQEFBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)

![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)